molecular formula C10H11N3O3S B11052504 5-(2-methoxyphenyl)-3-(methylsulfonyl)-1H-1,2,4-triazole

5-(2-methoxyphenyl)-3-(methylsulfonyl)-1H-1,2,4-triazole

Cat. No. B11052504
M. Wt: 253.28 g/mol
InChI Key: SWWNOBOBRXNIEB-UHFFFAOYSA-N
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Description

5-(2-methoxyphenyl)-3-(methylsulfonyl)-1H-1,2,4-triazole: is a chemical compound with the following structural formula:

C9H11NO3S\text{C}_9\text{H}_{11}\text{NO}_3\text{S} C9​H11​NO3​S

It contains a triazole ring, a methoxyphenyl group, and a methylsulfonyl substituent. Let’s explore its properties and applications.

Preparation Methods

Synthetic Routes:: Several synthetic routes lead to the formation of this compound. One common method involves the reaction of 2-methoxyphenyl hydrazine with methylsulfonyl chloride . The resulting intermediate undergoes cyclization to form the triazole ring. Here’s the reaction:

2-Methoxyphenyl hydrazine+Methylsulfonyl chloride5-(2-methoxyphenyl)-3-(methylsulfonyl)-1H-1,2,4-triazole\text{2-Methoxyphenyl hydrazine} + \text{Methylsulfonyl chloride} \rightarrow \text{this compound} 2-Methoxyphenyl hydrazine+Methylsulfonyl chloride→this compound

Industrial Production:: While laboratory-scale synthesis is feasible, industrial production often employs more efficient methods. These may involve continuous flow processes or optimized reaction conditions.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Substitution: Nucleophilic substitution reactions can occur at the triazole nitrogen or the methoxyphenyl group.

    Reduction: Reduction of the sulfonyl group may yield the corresponding sulfide.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: Alkyl halides, amines, or other nucleophiles.

    Reduction: Reducing agents such as sodium borohydride.

Major Products:: The specific products depend on reaction conditions and substituents. For example, reduction of the sulfonyl group yields the corresponding sulfide.

Scientific Research Applications

Chemistry::

    Protecting Group: The methoxyphenyl moiety serves as a protecting group for amines during synthesis. It can be selectively removed after reactions.

    Bioconjugation: Researchers use this compound for bioconjugation and labeling due to its stability and reactivity.

Biology and Medicine::

    Drug Development: Triazoles are essential scaffolds in medicinal chemistry. This compound may serve as a lead structure for drug design.

    Antifungal Activity: Some triazoles exhibit antifungal properties, making them relevant in medical research.

Industry::

    Agrochemicals: Triazoles find applications as fungicides and plant growth regulators.

    Materials Science: The compound’s stability and reactivity make it useful in materials science.

Mechanism of Action

The exact mechanism by which 5-(2-methoxyphenyl)-3-(methylsulfonyl)-1H-1,2,4-triazole exerts its effects depends on its specific application. It may interact with enzymes, receptors, or cellular pathways.

properties

Molecular Formula

C10H11N3O3S

Molecular Weight

253.28 g/mol

IUPAC Name

3-(2-methoxyphenyl)-5-methylsulfonyl-1H-1,2,4-triazole

InChI

InChI=1S/C10H11N3O3S/c1-16-8-6-4-3-5-7(8)9-11-10(13-12-9)17(2,14)15/h3-6H,1-2H3,(H,11,12,13)

InChI Key

SWWNOBOBRXNIEB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NNC(=N2)S(=O)(=O)C

Origin of Product

United States

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